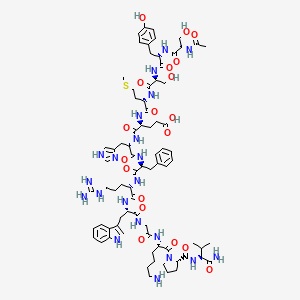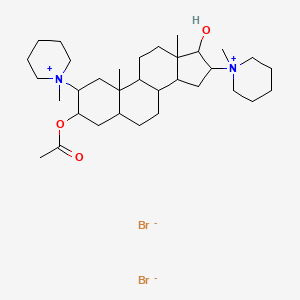
Dacuronium Bromide
Overview
Description
Dacuronium bromide is an aminosteroid neuromuscular blocking agent that was developed but never marketed . It acts as a competitive antagonist of the nicotinic acetylcholine receptor, which is crucial in neuromuscular transmission . This compound is structurally related to other neuromuscular blocking agents like pancuronium and vecuronium .
Mechanism of Action
Target of Action
Dacuronium Bromide, also known as NB 68, primarily targets the nicotinic acetylcholine receptor (nAChR) . The nAChR is a type of ionotropic receptor located at the neuromuscular junction, playing a crucial role in muscle contraction.
Mode of Action
This compound acts as a competitive antagonist of the nAChR . This means it competes with the neurotransmitter acetylcholine for the same binding sites on the nAChR . By binding to these receptors, this compound prevents acetylcholine from triggering a response, thereby inhibiting muscle contraction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking the nAChR, this compound disrupts the normal flow of positive ions into the muscle cell that would typically result from acetylcholine binding. This disruption prevents the generation of an action potential, leading to muscle relaxation .
Pharmacokinetics
As with other neuromuscular blocking agents, it is likely administered intravenously and metabolized in the liver, with excretion occurring via the kidneys .
Result of Action
The molecular effect of this compound’s action is the prevention of ion flow through the nAChR, inhibiting the generation of an action potential . On a cellular level, this results in muscle relaxation due to the prevention of muscle contraction . This makes this compound useful in medical procedures requiring muscle relaxation, such as surgery or mechanical ventilation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effect may vary based on the patient’s physiological condition, including liver and kidney function, which are crucial for drug metabolism and excretion . Additionally, factors such as body temperature and pH levels can also impact the drug’s efficacy .
Biochemical Analysis
Biochemical Properties
Dacuronium Bromide acts as a competitive antagonist of the nicotinic acetylcholine receptor (nAChR) . This means it competes with acetylcholine, a neurotransmitter, for binding sites on the nAChR, which are located at the neuromuscular junction. By binding to these receptors, this compound prevents acetylcholine from triggering muscle contractions, leading to muscle relaxation .
Cellular Effects
The primary cellular effect of this compound is the inhibition of muscle contractions. By blocking the action of acetylcholine at the neuromuscular junction, it prevents the transmission of signals from nerve cells to muscle cells . This can influence various cellular processes, particularly those related to muscle function and movement.
Molecular Mechanism
The molecular mechanism of this compound involves its competitive antagonism of the nicotinic acetylcholine receptor . By binding to this receptor, it prevents acetylcholine from doing so, thereby inhibiting the downstream effects of acetylcholine binding, which include muscle contraction .
Temporal Effects in Laboratory Settings
Similar neuromuscular blocking agents are known to have a rapid onset and short duration of action .
Metabolic Pathways
Similar neuromuscular blocking agents are known to be metabolized in the liver and excreted in the urine and feces .
Transport and Distribution
Similar neuromuscular blocking agents are known to have a volume of distribution of 0.3 to 0.4 L/kg .
Subcellular Localization
As a neuromuscular blocking agent, its primary site of action is the neuromuscular junction, which is located in the synaptic cleft between motor neurons and muscle cells .
Preparation Methods
The synthesis of dacuronium bromide involves several steps, starting from steroidal precursors
Chemical Reactions Analysis
Dacuronium bromide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.
Reduction: The compound can be reduced at the carbonyl groups.
Substitution: The bromide ions can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dacuronium bromide has been studied primarily for its neuromuscular blocking properties. It has applications in:
Comparison with Similar Compounds
Dacuronium bromide is similar to other aminosteroid neuromuscular blocking agents such as:
Vecuronium bromide: Used in anesthesia to provide muscle relaxation during surgery.
Pancuronium bromide: A long-acting muscle relaxant with similar mechanisms of action.
Rocuronium bromide: Known for its rapid onset and intermediate duration of action. What sets this compound apart is its specific structural modifications, which influence its binding affinity and duration of action.
Properties
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H58N2O3.2BrH/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34;;/h24-31,37H,6-22H2,1-5H3;2*1H/q+2;;/p-2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKULMJPMHYWKC-GMMLHHOXSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H58Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27115-86-2 | |
| Record name | Dacuronium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dacuronium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DACURONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33482245B6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Dacuronium Bromide?
A: this compound is a steroidal neuromuscular blocking agent that acts as a competitive antagonist at the neuromuscular junction. [, ] It competes with acetylcholine for binding to nicotinic acetylcholine receptors on the motor endplate, thereby preventing depolarization of the muscle fiber and causing muscle relaxation. []
Q2: How does the potency and duration of action of this compound compare to other neuromuscular blocking agents?
A: Research suggests that this compound has a potency approximately one-tenth that of Tubocurarine and one-fiftieth that of Pancuronium. [] While its maximal effect is achieved faster than Tubocurarine and Pancuronium, its duration of action is shorter. [] Early studies in primates suggested a duration of action between 7 to 10 minutes. []
Q3: Does this compound have any histamine-releasing properties?
A: Unlike Tubocurarine, which exhibits significant histamine release, this compound demonstrates minimal histamine-releasing activity. [] This difference is attributed to structural variations between the two compounds, particularly the presence of a hydroxyl group at position 17 in this compound, replacing the acetoxy group found in Pancuronium, which is also a poor histamine releaser. [, ]
Q4: Were there any notable observations during clinical investigations of this compound?
A: In a study involving 23 anesthetized patients, one individual experienced a phenomenon known as "recurarization" or the "return of block" after seemingly adequate antagonism of this compound by Neostigmine. [] This occurrence highlights the potential for unexpected complications and the need for careful monitoring during and after the administration of neuromuscular blocking agents.
Q5: Has this compound been used to study the structure-activity relationships of neuromuscular blocking agents?
A: Yes, research has utilized this compound alongside other neuromuscular blocking agents to investigate the structural features necessary for histamine release and their correlation with muscle relaxation potency. [] Results indicated that methylation of the phenolic hydroxyl groups in Tubocurarine, forming Dimethyltubocurarine, led to a decline in histamine release. [] Furthermore, the study explored the impact of primary hydroxyl groups on histamine release by comparing C-Toxiferine and Alcuronium. [] These findings contributed to a deeper understanding of the relationship between the chemical structure and biological activities of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


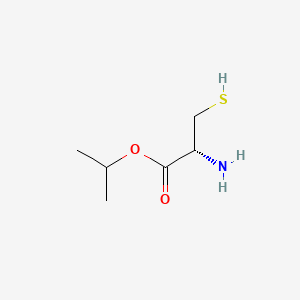
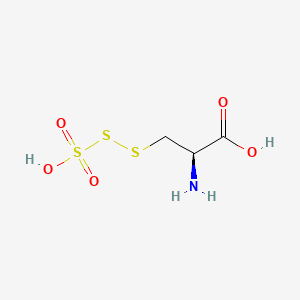
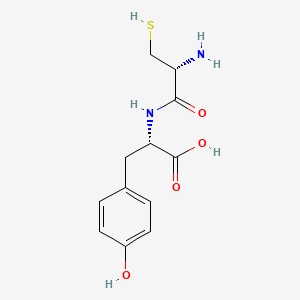
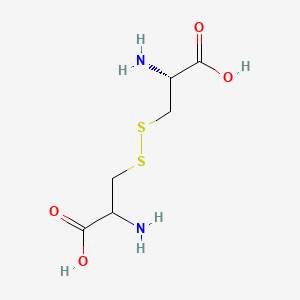
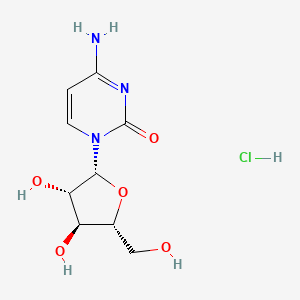
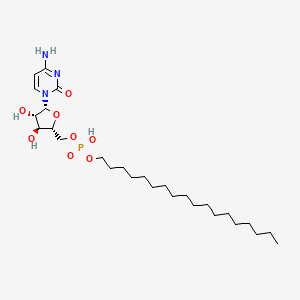
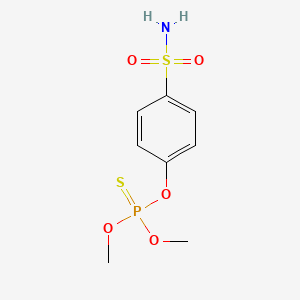
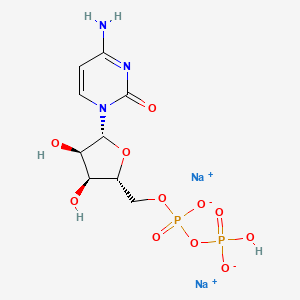
![(1S,5E,7R,9S,11E,13S,14S,16R,17S,18S,19S)-19-benzyl-7-hydroxy-7,9,16,17-tetramethyl-2,4,15-trioxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-5,11-diene-3,8,21-trione](/img/structure/B1669695.png)
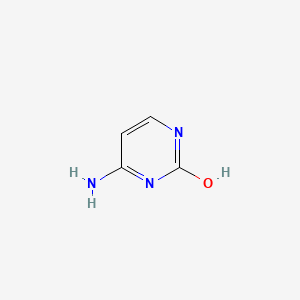


![7-Chloro-4-(4-methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidin-2-amine](/img/structure/B1669702.png)
